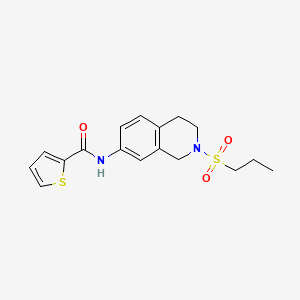
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is an organic compound that has captured the attention of researchers due to its unique structure and potential applications in various scientific fields. This molecule features a fusion of a tetrahydroisoquinoline core with a thiophene ring, both of which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide, a multi-step process is often employed. One common method involves the initial preparation of 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, followed by coupling with thiophene-2-carboxylic acid through amide bond formation. Reaction conditions typically include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the compound can be produced using a continuous flow synthesis process to enhance yield and purity. The key steps include:
Preparation of intermediates under controlled temperature and pressure.
Coupling reactions using automated reactors.
Purification through chromatographic techniques to obtain the final compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is known to undergo several chemical reactions, including:
Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : With reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Especially nucleophilic substitution at the thiophene ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium at elevated temperatures.
Reduction: : Sodium borohydride in ethanol at room temperature.
Substitution: : Nucleophilic agents in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products from these reactions include oxidized sulfone derivatives, reduced amine forms, and various substituted thiophene compounds, depending on the specific reaction pathway.
Applications De Recherche Scientifique
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide has significant scientific applications:
Chemistry: : Used as a precursor in the synthesis of complex molecules.
Biology: : Investigated for its interaction with biological macromolecules.
Industry: : Utilized in the development of advanced materials with unique electronic properties.
Mécanisme D'action
Mechanism
The compound exerts its effects through interaction with specific molecular targets, often involving the inhibition or activation of enzymes. The sulfonyl group plays a crucial role in binding to active sites, while the thiophene ring enhances the compound's stability and interaction with hydrophobic regions.
Molecular Targets and Pathways
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is known to target pathways involved in cellular signaling and metabolic regulation. Key molecular targets include kinases, proteases, and other enzymes critical to these pathways.
Comparaison Avec Des Composés Similaires
Comparing N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide with other similar compounds highlights its unique properties:
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide: : Features a methylsulfonyl group, resulting in different reactivity and binding characteristics.
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide: : Similar structure but with an ethyl group, affecting its solubility and interaction with biological targets.
N-(2-(butylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide: : Contains a butyl chain, leading to variations in its physical properties and chemical reactivity.
This compound stands out due to its balanced hydrophobic and hydrophilic characteristics, making it a versatile compound in scientific research and industrial applications.
Here's what I came up with—what do you think?
Propriétés
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-2-10-24(21,22)19-8-7-13-5-6-15(11-14(13)12-19)18-17(20)16-4-3-9-23-16/h3-6,9,11H,2,7-8,10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSMVAZUHXPZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
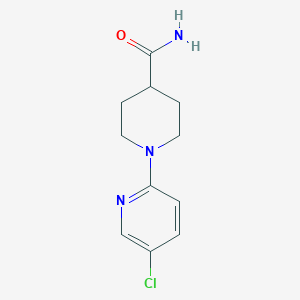
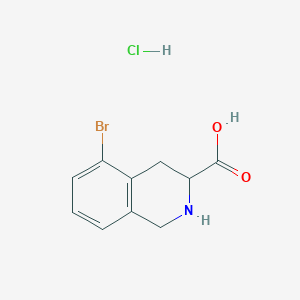
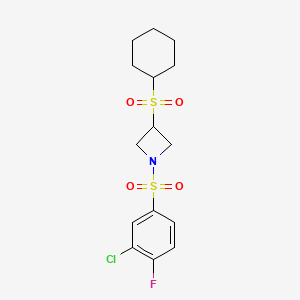
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2887241.png)
![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2887243.png)
![N-(2,5-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2887244.png)
![N-(3,4-dimethylphenyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide](/img/structure/B2887245.png)
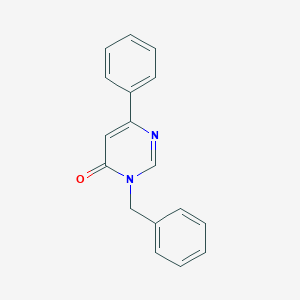
![N-[2-(5-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2887248.png)
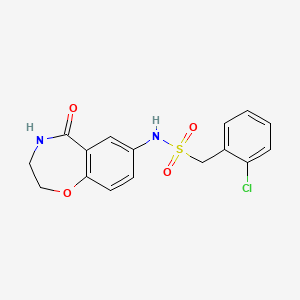
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone oxalate](/img/structure/B2887252.png)
![5-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B2887253.png)
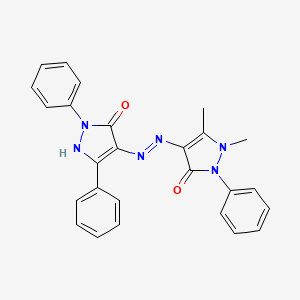
![N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2887256.png)
